molecular formula C32H36N2O2S2 B11060697 3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]

3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]

Cat. No.: B11060697
M. Wt: 544.8 g/mol
InChI Key: ZANBVFLJHWNQQS-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring multiple thiazole rings and tert-butyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, followed by the introduction of tert-butyl phenyl groups through substitution reactions. Common reagents include thionyl chloride, tert-butyl bromide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s pharmacological properties are studied to develop new treatments for diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOLAN-4-ONE
  • 3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE

Uniqueness

Compared to similar compounds, 2-[4-(TERT-BUTYL)PHENYL]-3-(2-{2-[4-(TERT-BUTYL)PHENYL]-4-OXO-1,3-THIAZOLAN-3-YL}PHENYL)-1,3-THIAZOLAN-4-ONE stands out due to its dual thiazole rings and multiple tert-butyl phenyl groups

Properties

Molecular Formula

C32H36N2O2S2

Molecular Weight

544.8 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-[2-[2-(4-tert-butylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H36N2O2S2/c1-31(2,3)23-15-11-21(12-16-23)29-33(27(35)19-37-29)25-9-7-8-10-26(25)34-28(36)20-38-30(34)22-13-17-24(18-14-22)32(4,5)6/h7-18,29-30H,19-20H2,1-6H3

InChI Key

ZANBVFLJHWNQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3N4C(SCC4=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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